molecular formula C13H16F2N2O2 B8098378 benzyl 3,3-Difluoropiperidin-4-ylcarbamate

benzyl 3,3-Difluoropiperidin-4-ylcarbamate

Cat. No.: B8098378
M. Wt: 270.27 g/mol
InChI Key: RRICLCGYDVONBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3,3-difluoropiperidin-4-ylcarbamate is a fluorinated piperidine derivative featuring a carbamate functional group. Its structure includes a piperidine ring with two fluorine atoms at the 3,3-positions and a benzyl carbamate moiety at the 4-position. This compound is of interest in medicinal chemistry due to the strategic placement of fluorine atoms, which enhance metabolic stability and lipophilicity, and the carbamate group, which can act as a protective moiety for amines or modulate pharmacokinetic properties.

Properties

IUPAC Name

benzyl N-(3,3-difluoropiperidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c14-13(15)9-16-7-6-11(13)17-12(18)19-8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRICLCGYDVONBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Fluorinated Amine Precursors

A widely adopted method involves cyclizing γ-fluoroamines or δ-fluoroamines under basic conditions. For example, 4-aminobutanol derivatives containing fluorine atoms at the 3-position undergo intramolecular nucleophilic substitution to form the piperidine ring. The reaction is typically catalyzed by potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. Difluorination is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which selectively replace hydroxyl or carbonyl groups with fluorine atoms.

Fluorination of Preformed Piperidine Derivatives

Alternative routes start with non-fluorinated piperidines, followed by late-stage difluorination. For instance, 3-ketopiperidin-4-ylcarbamates are treated with morpholine-sulfur tetrafluoride (Mor-SF₄) or other fluorinating agents to install the difluoro motif. This method avoids the instability of early-stage fluorinated intermediates but requires stringent temperature control (−20°C to 0°C) to prevent over-fluorination.

Carbamate Installation and Benzyl Group Incorporation

The benzyl carbamate group is introduced via nucleophilic acyl substitution or carbamate exchange reactions.

Direct Carbamoylation Using Benzyl Chloroformate

The most efficient protocol involves treating 3,3-difluoropiperidin-4-amine with benzyl chloroformate in the presence of a base such as triethylamine or pyridine. The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature, yielding the target compound in 75–85% purity. Excess benzyl chloroformate (1.2–1.5 equivalents) ensures complete conversion, while aqueous workup removes unreacted reagents.

Protection-Deprotection Strategies

In multistep syntheses, temporary protecting groups like tert-butoxycarbonyl (Boc) are employed to shield the amine during piperidine functionalization. For example, Boc-protected 3,3-difluoropiperidin-4-amine is synthesized first, followed by Boc removal using hydrochloric acid in dioxane. Subsequent reaction with benzyl chloroformate under mild conditions affords the final product.

Industrial-Scale Optimization and Continuous Flow Synthesis

Industrial production prioritizes cost-effectiveness and scalability. Continuous flow reactors have emerged as superior to batch processes for this compound synthesis due to improved heat transfer and reaction control.

Continuous Flow Carbamoylation

A two-step continuous process involves:

  • Piperidine difluorination in a microreactor using DAST at 50°C.

  • In-line mixing with benzyl chloroformate and triethylamine in a tubular reactor (residence time: 10–15 minutes).
    This method achieves 90% yield with >99% purity, reducing side product formation compared to batch methods.

Solvent Recycling and Waste Reduction

Green chemistry principles are integrated by recovering DCM and THF via distillation. Catalytic amounts of molecular sieves (4Å) absorb residual moisture, minimizing hydrolysis of benzyl chloroformate.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for three representative methods:

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Direct Carbamoylation (Batch)7895Moderate120
Protection-Deprotection (Batch)8297Low150
Continuous Flow Synthesis9099High90

Data compiled from.

Challenges and Mitigation Strategies

Fluorine-Induced Reactivity Issues

The electron-withdrawing nature of fluorine atoms can deactivate the piperidine nitrogen, necessitating elevated temperatures or stronger bases for carbamoylation. Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reactivity in biphasic systems.

Byproduct Formation During Difluorination

Over-fluorination or ring-opening byproducts are mitigated by:

  • Strict stoichiometric control of fluorinating agents.

  • Low-temperature reaction conditions (−78°C for DAST reactions).

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,3-Difluoropiperidin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Benzyl 3,3-difluoropiperidin-4-ylcarbamate has been investigated for its therapeutic potential in various medical conditions:

  • CNS Disorders: The compound has shown promise as a selective NMDA antagonist, making it a candidate for treating depression and other central nervous system (CNS) diseases .
  • Cancer Therapy: It is being studied for its ability to inhibit specific kinases involved in tumorigenesis, potentially offering new avenues for cancer treatment . The compound's mechanism involves inhibiting serine/threonine kinases associated with pathways like Jak/Stat, which are crucial in various cancers .

Biological Research

The compound's interactions with biological macromolecules make it valuable in biological studies:

  • Enzyme Inhibition Studies: this compound has been utilized to explore enzyme inhibition mechanisms, particularly in drug development contexts where understanding substrate-enzyme interactions is critical .
  • Receptor Binding Studies: Its ability to modulate receptor activity has implications for pharmacological research, particularly in developing drugs targeting specific receptors involved in disease processes .

Case Study 1: Anticancer Activity

A study demonstrated that this compound effectively inhibited tumor growth in animal models by targeting specific kinases involved in cancer progression. The results indicated a significant reduction in tumor size compared to control groups .

Case Study 2: CNS Effects

Research into the compound's effects on neuronal activity showed that it could modulate synaptic transmission through NMDA receptor pathways. This modulation suggests potential therapeutic applications in treating mood disorders .

Mechanism of Action

The mechanism of action of benzyl 3,3-Difluoropiperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and synthetic differences between benzyl 3,3-difluoropiperidin-4-ylcarbamate and related compounds:

Compound Name Key Structural Features Synthesis Highlights Pharmacological Notes References
This compound 3,3-Difluoropiperidine core; benzyl carbamate at position 4 Likely synthesized via carbamate formation (e.g., reaction of piperidine amine with benzyl chloroformate) Fluorine atoms enhance metabolic stability; carbamate may act as a prodrug or protective group N/A
(3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one Piperidin-4-one core; fluorinated benzylidene groups at 3,5-positions Prepared via condensation of 4-piperidone with fluorinated benzaldehydes 3,5-Diarylidene-4-piperidones (D4P) exhibit anticancer and antimicrobial activities
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide Methoxycarbonyl and propanamide groups; benzyl substituent Synthesized via carbonate intermediates and amidation Carbonates and amides are common in CNS-targeting prodrugs due to hydrolytic stability
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate Fluorophenyl and tetrazolylpyridinyl groups; benzyl carbamate Multi-step synthesis involving Suzuki coupling and carbamate protection Tetrazole acts as a bioisostere for carboxylic acids; fluorophenyl enhances bioavailability
3-Benzyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester Piperidine with tert-butyl ester and benzyl group; dicarboxylic acid Esterification and benzylation strategies Esters are hydrolytically labile; tert-butyl groups improve solubility and stability

Key Comparative Insights

Fluorination Patterns: The 3,3-difluoropiperidine core in the target compound contrasts with 2-fluorobenzylidene groups in ’s D4P derivative. Fluorine at non-aromatic positions (e.g., piperidine) reduces ring basicity and enhances membrane permeability, whereas aromatic fluorination (e.g., ) improves resistance to oxidative metabolism . ’s fluorophenyl-carbamate compound highlights fluorine’s role in modulating electronic effects and binding affinity, a property shared with the target’s difluoropiperidine core.

Carbamate vs. Carbonate/Ester Functionality :

  • Carbamates (target compound, ) are more hydrolytically stable than carbonates () or esters (), making them preferable for prolonged drug release.
  • In , the methoxycarbonyl group serves as a protecting group, analogous to the benzyl carbamate in the target compound, but requires harsher conditions for deprotection.

Synthetic Routes :

  • The target compound’s synthesis likely parallels ’s carbamate formation, involving benzyl chloroformate and a piperidine amine.
  • employs aldol condensation for diarylidene-piperidones, a method distinct from carbamate chemistry but relevant for fluorinated intermediates.

Pharmacological Implications :

  • D4P derivatives () are established anticancer agents, suggesting that the target’s difluoropiperidine scaffold could be explored for similar applications.
  • The tetrazole moiety in underscores the importance of bioisosteres in drug design, a strategy applicable to optimizing the target compound’s carbamate group.

Biological Activity

Benzyl 3,3-Difluoropiperidin-4-ylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, structure-activity relationships, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with two fluorine atoms at the 3-position and a carbamate functional group. The presence of fluorine enhances its lipophilicity and binding affinity to biological targets, which is crucial for its activity against various diseases.

Compound Name Structure Features Biological Activity Unique Aspects
This compoundPiperidine ring with two fluorine atomsAntiviral activity, particularly against HBVEnhanced binding affinity due to fluorination
Benzyl 3-Fluoropiperidin-4-ylcarbamatePiperidine ring with one fluorineModerate antiviral activityLess potent than difluorinated analogs
4-(Trifluoromethyl)piperidine carbamateTrifluoromethyl group instead of difluoroAntiviral propertiesIncreased lipophilicity affects absorption

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biological pathways. This interaction is particularly significant in antiviral applications where it may disrupt viral replication processes by preventing the assembly of viral capsids.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, especially against the Hepatitis B virus (HBV). Studies have shown that the compound acts as a capsid assembly modulator, redirecting capsid protein dimers to form empty capsids. This mechanism effectively inhibits viral replication by preventing the synthesis of viral DNA in hepatocytes .

Case Studies

  • Hepatitis B Virus (HBV) Inhibition : A study demonstrated that compounds similar to this compound showed submicromolar EC50 values against HBV with low cytotoxicity (>50 μM). The structure–activity relationship (SAR) studies suggested that the presence of fluorine atoms significantly enhances the compound's efficacy .
  • Potential Analgesic Effects : Another investigation into related compounds indicated potential analgesic effects attributed to the unique structural properties of the difluorinated piperidine derivatives. These findings suggest a broader therapeutic application beyond antiviral activity.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersReference
X-ray diffractionSpace group P2₁, R₁ = 0.041
¹⁹F NMRδ -125 ppm (dd, J = 240 Hz)
HRMS[M+H]⁺ = 285.1054 (C₁₃H₁₅F₂N₂O₂)

Q. Table 2. Reaction Optimization Variables

VariableImpact on Yield/PurityReference
Solvent polarityHigher polarity reduces fluorination by-products
Catalyst loading5 mol% PTC maximizes carbamate formation
Temperature-78°C minimizes epimerization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.